molecular formula C11H14ClNO2S B1465495 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine CAS No. 1353505-71-1

1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine

Cat. No. B1465495
CAS RN: 1353505-71-1
M. Wt: 259.75 g/mol
InChI Key: ZOJGEPBJIFBYMG-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine, also known as 5-chloro-2-(methylsulfonyl)phenylpyrrolidine, is a synthetic compound belonging to the pyrrolidine family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. This compound is used in the synthesis of drug candidates, such as anti-inflammatory agents, and as a starting material in the production of various agrochemicals. It is also used in the production of various other chemicals, including dyes, fragrances, and flavors.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is not well understood. However, it is believed to act as a proton donor, which can be used in the synthesis of a variety of compounds. Additionally, it is believed to act as an electron-donor, which can be used in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine are not well understood. However, it is believed to act as a proton donor, which can be used in the synthesis of a variety of compounds. Additionally, it is believed to act as an electron-donor, which can be used in the synthesis of a variety of compounds.

Advantages and Limitations for Lab Experiments

1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It has a wide range of applications in the lab and can be easily synthesized through a variety of methods. However, it is important to note that this compound is highly reactive and should be handled with caution in the lab.

Future Directions

1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine has a wide range of potential applications in the scientific research field. Future research should focus on the development of new synthetic methods for the synthesis of this compound, as well as on the development of new pharmaceutical and agrochemical applications. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, research should be conducted to understand the potential toxicological effects of this compound.

Scientific Research Applications

1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine has been extensively studied in the scientific research field. It has been used as a starting material in the synthesis of various biologically active compounds, such as anti-inflammatory agents, anticonvulsants, and antifungal agents. It has also been used in the synthesis of various agrochemicals, such as herbicides and insecticides. Furthermore, it has been used as a starting material in the synthesis of various dyes, fragrances, and flavors.

properties

IUPAC Name

1-(5-chloro-2-methylsulfonylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c1-16(14,15)11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJGEPBJIFBYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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